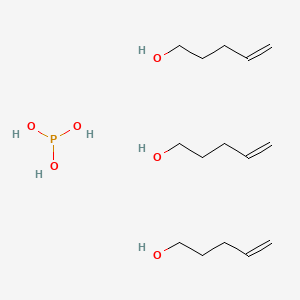
1,3-Cyclohexadiene-5-propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene-5-propanal is an organic compound with a unique structure that combines a cyclohexadiene ring with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene-5-propanal can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then be further functionalized to introduce the propanal group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective functionalization steps. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-5-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexadiene derivatives.
Scientific Research Applications
1,3-Cyclohexadiene-5-propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-cyclohexadiene-5-propanal involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A similar compound with a cyclohexadiene ring but without the propanal side chain.
1,4-Cyclohexadiene: An isomer of 1,3-cyclohexadiene with different chemical properties.
Cyclohexene: A related compound with a single double bond in the ring.
Properties
CAS No. |
40954-60-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-cyclohexa-2,4-dien-1-ylpropanal |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5,8-9H,4,6-7H2 |
InChI Key |
CUEATJFSTUTZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


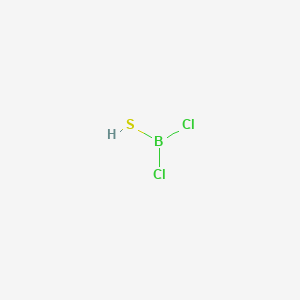
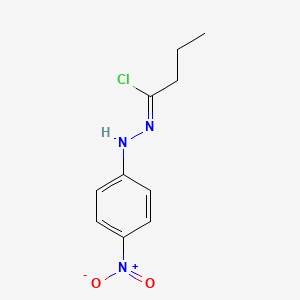
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
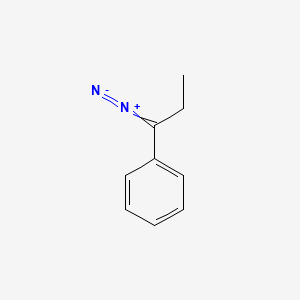
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
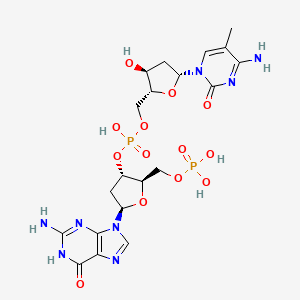
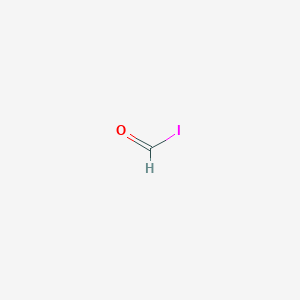
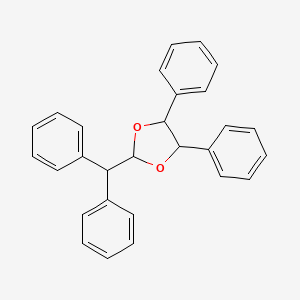
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
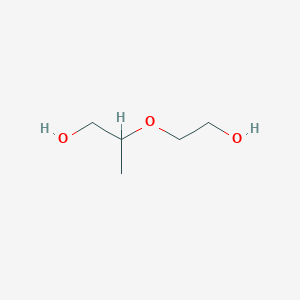
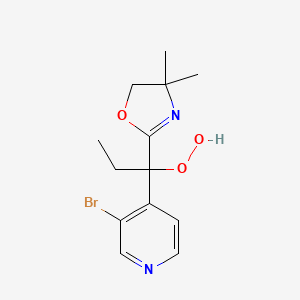
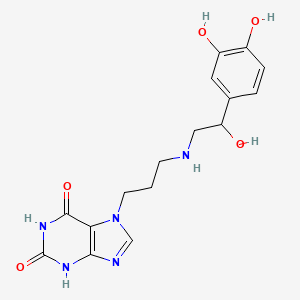
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
